REACTION_CXSMILES
|
Cl.[CH2:2]([N:9]([CH2:13][CH2:14]Cl)[CH2:10][CH2:11]Cl)[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[C:16]([N:23]1[CH2:27][CH2:26][CH:25]([NH2:28])[CH2:24]1)([O:18][C:19]([CH3:22])([CH3:21])[CH3:20])=[O:17].C(=O)(O)[O-].[Na+]>C(O)C>[CH2:2]([N:9]1[CH2:13][CH2:14][N:28]([CH:25]2[CH2:26][CH2:27][N:23]([C:16]([O:18][C:19]([CH3:22])([CH3:21])[CH3:20])=[O:17])[CH2:24]2)[CH2:11][CH2:10]1)[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1 |f:0.1,3.4|
|
Name
|
|
Quantity
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6.23 g
|
Type
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reactant
|
Smiles
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Cl.C(C1=CC=CC=C1)N(CCCl)CCCl
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Name
|
|
Quantity
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100 mL
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Type
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solvent
|
Smiles
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C(C)O
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Name
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|
Quantity
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5 g
|
Type
|
reactant
|
Smiles
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C(=O)(OC(C)(C)C)N1CC(CC1)N
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Name
|
|
Quantity
|
9.02 g
|
Type
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reactant
|
Smiles
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C([O-])(O)=O.[Na+]
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Type
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CUSTOM
|
Details
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while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
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The resulting reaction solution
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Type
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TEMPERATURE
|
Details
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was heated
|
Type
|
TEMPERATURE
|
Details
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under reflux for 4 h
|
Duration
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4 h
|
Type
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CUSTOM
|
Details
|
The cooled reaction mixture
|
Type
|
CONCENTRATION
|
Details
|
was concentrated in vacuo, 100 ml of water
|
Type
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ADDITION
|
Details
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were added
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted with ethyl acetate (4×60 ml)
|
Type
|
WASH
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Details
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The combined organic phases were washed with saturated aqueous NaHCO3 solution
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by chromatography on silica gel (mobile phase gradient 0-5% methanol in dichloromethane)
|
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)N1CCN(CC1)C1CN(CC1)C(=O)OC(C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |